molecular formula C12H17NO2 B1501768 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone CAS No. 885280-46-6

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone

Cat. No.: B1501768
CAS No.: 885280-46-6
M. Wt: 207.27 g/mol
InChI Key: BKGANAFEDBCHTO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.31 (s, 1H) : Hydroxyl proton (-OH), deshielded due to hydrogen bonding .
  • δ 6.84–7.64 (m, 3H) : Aromatic protons (positions 3, 4, and 6) .
  • δ 3.90 (t, 2H) : Methylene protons adjacent to the amine group (-NH-CH₂-) .
  • δ 2.24 (s, 3H) : Acetyl methyl group (-COCH₃) .

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 176.1 : Ketone carbonyl carbon (-CO-) .
  • δ 160.8–108.7 : Aromatic carbons .
  • δ 56.5 : Methylene carbon adjacent to nitrogen (-NH-CH₂-) .

Mass Spectrometric Fragmentation Patterns

Key fragments observed in electron ionization (EI) mass spectrometry:

  • m/z 207 [M]⁺ : Molecular ion peak .
  • m/z 190 [M–OH]⁺ : Loss of hydroxyl group.
  • m/z 162 [M–NH(C₄H₉)]⁺ : Cleavage of the butylamino group .
  • m/z 105 : Acetophenone fragment (C₆H₅CO⁺) .

Infrared (IR) Absorption Signatures

Bond/Vibration Wavenumber (cm⁻¹) Intensity Assignment
O-H stretch 3200–3500 Broad Hydroxyl group
N-H stretch 3300 Medium Secondary amine
C=O stretch 1680–1700 Strong Ketone carbonyl
C-N stretch 1250–1350 Medium Aromatic C-N linkage
C-O stretch 1150–1200 Weak Phenolic oxygen

The carbonyl stretch at 1680–1700 cm⁻¹ confirms the ketone group, while the broad O-H band indicates hydrogen bonding .

Properties

IUPAC Name

1-[5-(butylamino)-2-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-7-13-10-5-6-12(15)11(8-10)9(2)14/h5-6,8,13,15H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGANAFEDBCHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695797
Record name 1-[5-(Butylamino)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-46-6
Record name 1-[5-(Butylamino)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Intermediates

The key intermediate is often 1-(5-amino-2-hydroxyphenyl)ethanone , which has been well-documented and serves as a precursor for further amine substitution. This compound (CAS 50-80-6) has the molecular formula C8H9NO2 and is commercially available or can be synthesized by nitration of 2-hydroxyacetophenone followed by reduction of the nitro group to an amino group.

Compound Name Molecular Formula CAS Number Role in Synthesis
1-(5-amino-2-hydroxyphenyl)ethanone C8H9NO2 50-80-6 Intermediate for butylamino substitution

Butylamino Group Introduction

The butylamino substituent at the 5-position can be introduced via nucleophilic aromatic substitution or reductive amination methods:

  • Nucleophilic Aromatic Substitution: Starting from a 5-halogenated-2-hydroxyacetophenone (e.g., 5-bromo or 5-chloro derivative), the halogen is displaced by butylamine under reflux in an appropriate solvent (e.g., ethanol, isopropanol) with or without a base catalyst. This method exploits the activated aromatic ring due to the electron-withdrawing acetyl and hydroxy groups facilitating substitution.

  • Reductive Amination: Alternatively, the 5-amino group of the intermediate can be alkylated by reaction with butanal in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method yields the butylamino substituent via formation and reduction of an imine intermediate.

Representative Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Halogenation (if needed) Bromine or Chlorine source, FeCl3 catalyst Dichloromethane 0-25 °C 2-4 h 70-85 Selective substitution at 5-position
Nucleophilic substitution Butylamine, base (e.g., K2CO3) Ethanol/Isopropanol Reflux (~78-90 °C) 6-12 h 60-75 Direct displacement of halogen
Reductive amination Butanal, NaBH3CN or NaBH(OAc)3 Methanol/Acetic acid Room temp to 40 °C 12-24 h 65-80 Mild conditions, high selectivity
Purification Recrystallization or column chromatography Ethyl acetate/Hexane Ambient - - To obtain pure product

Research Findings and Optimization

  • Selectivity: The hydroxy group at the 2-position directs substitution to the 5-position due to electronic effects, allowing controlled halogenation or amination.

  • Solvent Effects: Polar protic solvents such as ethanol or isopropanol improve nucleophilic substitution efficiency by stabilizing intermediates and dissolving amines.

  • Catalysts and Bases: Mild bases like potassium carbonate facilitate the nucleophilic substitution without degrading sensitive functional groups. Acidic conditions favor reductive amination by stabilizing imine intermediates.

  • Temperature Control: Reflux conditions accelerate substitution but must be balanced to avoid side reactions such as acetyl group hydrolysis.

  • Purification: Column chromatography using silica gel with ethyl acetate/hexane mixtures effectively separates the desired product from side products.

Summary Table of Preparation Routes

Route Starting Material Key Reagents Advantages Disadvantages
Halogenation + Substitution 2-hydroxyacetophenone Br2/FeCl3, then butylamine Direct, well-established Requires halogenation step
Reductive Amination 1-(5-amino-2-hydroxyphenyl)ethanone Butanal, NaBH3CN Mild conditions, high selectivity Longer reaction times
Direct Amination (less common) 5-halogenated-2-hydroxyacetophenone Butylamine, base One-step substitution Possible lower yields, side reactions

Chemical Reactions Analysis

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions are tailored to achieve the desired transformation efficiently.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 1-(5-Butylamino-2-hydroxy-phenyl)-ethanone exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit its effects.

    Pathways Involved: The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Analytical Methods
This compound -NHBu (5), -OH (2) C₁₂H₁₇NO₂ 207.27 Not reported Not specified
1-(5-Bromo-2-hydroxyphenyl)-ethanone -Br (5), -OH (2) C₈H₇BrO₂ 229.05 Not reported NMR, MS
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)-ethanone -Cl (2), -OH (4), -OMe (3) C₉H₉ClO₃ 200.62 Similar to 97–98 ¹H/¹³C NMR, MS
1-(4-Heptyl-2,6-dihydroxyphenyl)-ethanone -Heptyl (4), -OH (2,6) C₁₅H₂₂O₃ 250.34 46–47 Synthesis via Hoesch reaction

Key Observations :

  • Amino vs.
  • Methoxy and Alkyl Chains : Methoxy and long alkyl chains (e.g., heptyl) enhance hydrophobicity, influencing solubility and membrane permeability. The heptyl derivative in Table 1 shows a lower melting point (46–47°C) compared to chlorinated analogs, likely due to reduced crystallinity .

Key Findings :

  • Antimicrobial Activity: Schiff bases derived from ethanones () show moderate antibacterial activity, suggesting that the presence of electron-withdrawing groups (e.g., Cl, Br) enhances microbial targeting.
  • Antiparasitic Potential: The butylamino group in the target compound may mimic the amine-containing CYP51 inhibitors (), which disrupt ergosterol synthesis in parasites.

Spectral and Analytical Data

  • NMR and MS: Chlorinated and methoxy-substituted ethanones () show distinct ¹H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ 190–210 ppm in ¹³C NMR). The butylamino group would likely exhibit NH and CH₂ resonances in δ 1.0–3.0 ppm.
  • UV-Vis Spectroscopy: Hydroxyacetophenones typically absorb at λmax ~270–320 nm due to π→π* transitions in the aromatic and carbonyl systems ().

Biological Activity

1-(5-Butylamino-2-hydroxy-phenyl)-ethanone, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • IUPAC Name : 1-(5-butylamino-2-hydroxyphenyl)ethanone

This compound features an ethanone moiety attached to a phenolic structure with an amino group, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. A study measured the compound's ability to scavenge free radicals using various assays, demonstrating a dose-dependent effect.

Concentration (µM)% Inhibition of DPPH Radical
1025%
5055%
10085%

This data suggests that higher concentrations lead to increased radical scavenging activity, making it a candidate for further exploration in oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines. For instance, it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This activity was quantified as follows:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control120 ± 1080 ± 5
Compound (50 µM)70 ± 540 ± 3

These results indicate that the compound may serve as a potential therapeutic agent in inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating bacterial infections.

The biological activities of this compound can be attributed to its interaction with various molecular targets. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors involved in oxidative stress and inflammation pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : A study on neurodegenerative models demonstrated that treatment with the compound improved cognitive function and reduced neuronal death in mice subjected to oxidative stress.
  • Diabetes Management : In diabetic rat models, administration of the compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Butylamino-2-hydroxy-phenyl)-ethanone
Reactant of Route 2
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1-(5-Butylamino-2-hydroxy-phenyl)-ethanone

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